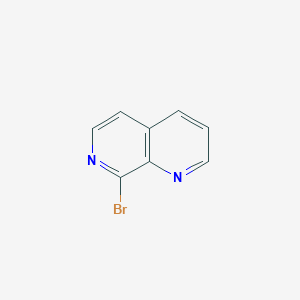

8-Bromo-1,7-naphthyridine

Vue d'ensemble

Description

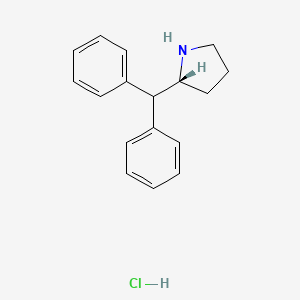

8-Bromo-1,7-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 and a molecular weight of 209.05 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, which are structurally similar to this compound, has been extensively studied . For instance, 4,8-substituted 1,5-naphthyridines have been synthesized from 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids in the presence of palladium acetate catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two nitrogen atoms in separate rings . The UV spectra of 1,8-naphthyridines monosubstituted at positions 2, 3, and 4 have been studied . Transmission and absorption spectra of 1,8-naphthyridine have also been investigated .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which are structurally similar to this compound, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 332.9±22.0 °C and a predicted density of 1.656±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Synthèse et Réactivité

8-Bromo-1,7-naphthyridine : sert d'intermédiaire polyvalent en synthèse organique. Sa réactivité avec divers réactifs électrophiles ou nucléophiles permet la construction de molécules complexes. Elle est particulièrement utile dans les réactions de couplage croisé, les modifications de chaînes latérales et la formation de complexes métalliques .

Chimie Médicinale

Dans le domaine de la chimie médicinale, les dérivés de This compound présentent un large éventail d'activités biologiques. Ils sont explorés pour leur potentiel en tant qu'agents thérapeutiques, en particulier dans le développement de nouveaux médicaments dotés de propriétés anticancéreuses .

Recherche Anticancéreuse

Les dérivés du composé ont été étudiés pour leurs propriétés anticancéreuses. Les chercheurs mettent en corrélation la relation structure-activité (SAR) de ces dérivés avec leur efficacité contre diverses lignées cellulaires cancéreuses, dans le but de développer des médicaments anticancéreux puissants .

Activité Biologique

Les naphthyridines d'origine naturelle, y compris This compound, présentent de multiples activités biologiques. Elles sont étudiées pour leurs effets anti-infectieux, neurologiques, psychotropes, cardiovasculaires et immunomodulateurs .

Propriétés Photochimiques

This compound : est également importante en photochimie. Ses dérivés sont utilisés dans le développement de diodes électroluminescentes, de cellules solaires sensibilisées par des colorants, de capteurs moléculaires et de systèmes d'auto-assemblage hôte-invité en raison de leurs propriétés photochimiques uniques .

Applications Agricoles

En agriculture, certains dérivés de This compound sont utilisés comme antidotes aux herbicides et immunostimulants. Ces applications tirent parti de l'activité biologique du composé pour protéger les cultures et améliorer l'immunité des plantes .

Safety and Hazards

8-Bromo-1,7-naphthyridine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that naphthyridines, the class of compounds to which 8-bromo-1,7-naphthyridine belongs, have a wide range of pharmacological activities . They are used in the treatment of several human diseases and have applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

For instance, in their anticancer role, they may interact with cancer cell lines, leading to cell death .

Biochemical Pathways

Given the broad range of activities associated with naphthyridines, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the pharmacological activities associated with naphthyridines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

8-Bromo-1,7-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase (InhA), which is crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to the potential use of this compound as an anti-tubercular agent. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling proteins, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of various genes. In terms of cellular metabolism, this compound has been found to interfere with metabolic pathways, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of enoyl-ACP reductase (InhA), inhibiting its activity and thereby disrupting fatty acid biosynthesis . This binding interaction is facilitated by the bromine atom at the 8th position, which enhances the compound’s affinity for the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate. Studies have shown that this compound remains stable under inert atmosphere at temperatures between 2-8°C . Over time, the compound’s effects on cellular function may also change, with long-term exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interactions with off-target proteins and enzymes, leading to cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid biosynthesis. This compound interacts with enzymes such as enoyl-ACP reductase (InhA), inhibiting its activity and thereby disrupting the biosynthesis of fatty acids . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be highly permeable across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound has been observed to localize to specific compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . The localization of this compound to these compartments is facilitated by targeting signals that direct the compound to its site of action.

Propriétés

IUPAC Name |

8-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRBFCVWSDKLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718198 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-72-7 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)